1,4-Dibromo-2-ethoxy-benzene molecular weight
1,4-Dibromo-2-ethoxy-benzene molecular weight
An In-Depth Technical Guide to 1,4-Dibromo-2-ethoxy-benzene: Synthesis, Characterization, and Applications
Introduction
1,4-Dibromo-2-ethoxy-benzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and an ethoxy group on a benzene ring, offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, characterization, and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 1,4-Dibromo-2-ethoxy-benzene is crucial for its effective use in research and development. These properties dictate its reactivity, solubility, and appropriate handling and storage conditions.
| Property | Value | Source |
| Molecular Weight | 279.96 g/mol | [1][2] |
| Molecular Formula | C₈H₈Br₂O | [1][2] |
| IUPAC Name | 1,4-dibromo-2-ethoxybenzene | [1] |
| CAS Number | 1208077-63-7 | [1] |
| Canonical SMILES | CCOC1=C(C=CC(=C1)Br)Br | [1] |
| Purity (Typical) | 97% | [1] |
Synthesis and Purification
While a specific, peer-reviewed synthesis for 1,4-Dibromo-2-ethoxy-benzene is not extensively documented, its structure suggests a logical synthetic approach based on well-established organic reactions. A plausible and efficient route is the Williamson ether synthesis, starting from 1,4-dibromophenol and an ethylating agent.
Proposed Synthesis: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In this proposed synthesis, the hydroxyl group of 1,4-dibromophenol is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide, yielding the desired 1,4-Dibromo-2-ethoxy-benzene.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed Williamson ether synthesis of 1,4-Dibromo-2-ethoxy-benzene.
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1,4-dibromophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF).
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Deprotonation: Add sodium ethoxide to the solution at room temperature. The base will deprotonate the hydroxyl group of the 1,4-dibromophenol, forming the corresponding sodium phenoxide.
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Ethylation: Slowly add ethyl iodide to the reaction mixture. The phenoxide will act as a nucleophile, attacking the ethyl iodide in an SN2 reaction to form the ether linkage.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude 1,4-Dibromo-2-ethoxy-benzene is essential to remove any unreacted starting materials, byproducts, and residual solvent. Column chromatography is a highly effective method for this purpose.
Experimental Protocol for Column Chromatography:
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Stationary Phase: Pack a glass column with silica gel slurried in a non-polar eluent (e.g., hexane).
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 1,4-Dibromo-2-ethoxy-benzene.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized 1,4-Dibromo-2-ethoxy-benzene. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR should be performed.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromine and ethoxy substituents. The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.
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¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the two carbons directly attached to the bromine atoms, which will appear at characteristic chemical shifts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of 1,4-Dibromo-2-ethoxy-benzene and confirming its molecular weight.
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Gas Chromatography (GC): The GC chromatogram will show a single major peak for the pure compound, with the retention time being a characteristic property under specific GC conditions.
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Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak corresponding to the molecular weight of 1,4-Dibromo-2-ethoxy-benzene (279.96 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.
Diagram of the Analytical Workflow
Caption: Analytical workflow for the characterization of 1,4-Dibromo-2-ethoxy-benzene.
Potential Applications in Drug Development and Organic Synthesis
While specific applications of 1,4-Dibromo-2-ethoxy-benzene are not yet widely reported, its structural features suggest significant potential as a key intermediate in the synthesis of pharmaceuticals and other high-value organic molecules.
Precursor in Cross-Coupling Reactions
The two bromine atoms on the aromatic ring are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as:
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Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds, enabling the synthesis of complex biaryl structures.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are versatile functional groups for further transformations.
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Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a common transformation in the synthesis of many pharmaceutical compounds.
The differential reactivity of the two bromine atoms, due to the electronic influence of the ethoxy group, may allow for selective and sequential cross-coupling reactions, further enhancing its synthetic utility.
Scaffold for Novel Heterocyclic Compounds
The di-bromo substitution pattern provides a template for the construction of novel heterocyclic ring systems. For example, intramolecular cyclization reactions could potentially lead to the formation of functionalized dibenzofuran or other oxygen-containing heterocycles.
Role in Medicinal Chemistry
The 1,4-Dibromo-2-ethoxy-benzene scaffold can be elaborated to generate libraries of compounds for screening in drug discovery programs. The ethoxy group can improve pharmacokinetic properties, while the bromine atoms provide handles for the introduction of diverse functional groups to explore structure-activity relationships. A structurally related compound, 1,4-Dibromo-2-(4-ethoxybenzyl)benzene, is known as an impurity of the anti-diabetic drug Dapagliflozin, highlighting the relevance of this chemical scaffold in pharmaceutical development and quality control[3][4].
Safety and Handling
1,4-Dibromo-2-ethoxy-benzene should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is also harmful if swallowed (H302).[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[5]
References
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PubChem. (n.d.). 1,4-Dibromo-2-(4-ethoxybenzyl)benzene. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 1,4-Dibromo-2-ethoxy-benzene. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene.
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (2025). 1,4-Bis-(2-broMo-ethoxy)-benzene.
- Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
- Quora. (2018). How would you separate 1,4-dibromo benzene, o-toluic acid, and fluorene as a mixture?
- ChemicalBook. (n.d.). 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 1H NMR spectrum.
- Benchchem. (2025). Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis.
- PubChem. (n.d.). 1,4-Bis(2-bromoethoxy)benzene.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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